3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at positions 3 and 8, and a nitro group at position 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Cyclization: The compound can form additional fused rings through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.
Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.
Major Products:
Reduction of the nitro group: yields 3,8-dimethyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.
Electrophilic substitution: can introduce various functional groups at the methyl positions.
Cyclization reactions: can produce complex polycyclic structures.
Scientific Research Applications
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and substituents.
1,2,4-Triazolo[4,3-b]pyridazines: These compounds have a pyridazine ring fused to the triazole ring, offering different chemical and biological properties.
Uniqueness: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both methyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-6(2)9-10-8(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNUWYJEWYKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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